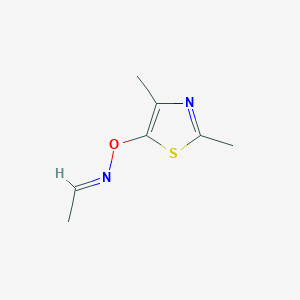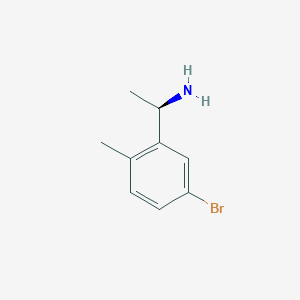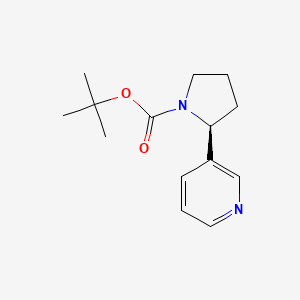![molecular formula C5H6Cl2N4O3S B13140438 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid CAS No. 21369-77-7](/img/structure/B13140438.png)
2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aminoethanesulfonic acid. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amino group. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dioxane or dichloroethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dioxane, dichloroethane, and tetrahydrofuran (THF) are frequently used solvents.
Bases: Sodium carbonate and triethylamine are typical bases used to facilitate the reactions
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .
Scientific Research Applications
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective reagent for modifying biomolecules and other substrates. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial enzymes in antimicrobial research or interacting with DNA in anticancer studies .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloro-1,3,5-triazine: A closely related compound with similar reactivity but different applications.
4,6-Dichloro-2-(1-pyrenyl)-1,3,5-triazine: Another triazine derivative used in fluorescent labeling.
Uniqueness
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is unique due to its combination of a triazine ring with an ethanesulfonic acid group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
21369-77-7 |
|---|---|
Molecular Formula |
C5H6Cl2N4O3S |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H6Cl2N4O3S/c6-3-9-4(7)11-5(10-3)8-1-2-15(12,13)14/h1-2H2,(H,12,13,14)(H,8,9,10,11) |
InChI Key |
TXKNVCBMVDNRGP-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)

![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)


![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)





